molecular formula C22H23NO2 B13769933 N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine CAS No. 51988-34-2

N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine

Cat. No.: B13769933
CAS No.: 51988-34-2
M. Wt: 333.4 g/mol
InChI Key: WTUILHKBEDHSAX-UHFFFAOYSA-N
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Description

N,N-Diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine is a spirocyclic compound featuring two benzopyran rings connected via a spiro carbon atom. The molecule is substituted with diethylamine at position 7 and a methyl group at position 3' (Figure 1).

Properties

CAS No.

51988-34-2

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N,N-diethyl-3'-methyl-2,2'-spirobi[chromene]-7-amine

InChI

InChI=1S/C22H23NO2/c1-4-23(5-2)19-11-10-17-12-13-22(25-21(17)15-19)16(3)14-18-8-6-7-9-20(18)24-22/h6-15H,4-5H2,1-3H3

InChI Key

WTUILHKBEDHSAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=CC4=CC=CC=C4O3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Detailed Experimental Findings

Synthesis of Spirobi[benzopyran] Intermediates

  • Reaction of 3-nitrosalicylaldehyde with 3-pentanone under acidic conditions yields bisbenzospiropyran intermediates in excellent yields (~85-90%).
  • Reduction of nitro groups to amines proceeds efficiently with tin(II) chloride or lithium aluminum hydride, achieving yields of 70-90%.

Amination and Alkylation Steps

  • Amination of benzopyran ketones with primary amines (e.g., diethylamine) in methanol/water mixtures in the presence of potassium cyanide affords amino-substituted benzopyrans in yields of 75-85%.
  • Alkylation of amines using alkyl halides under basic conditions (e.g., triethylamine) is effective for installing N,N-diethyl groups.

Purification and Characterization

  • Column chromatography using mixtures such as chloroform/methanol (9:1) is employed to purify the final compounds.
  • Characterization by IR, ^1H NMR, and elemental analysis confirms structure and purity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Notes
Spirobi[benzopyran] core formation Acid-catalyzed condensation Salicylaldehyde derivative, ketone, HCl, EtOH 85-90 Efficient cyclization to spiro structure
Aromatic nitration Electrophilic aromatic substitution Concentrated HNO3, dioxane, RT 60-75 Regioselective nitration at desired position
Nitro group reduction Catalytic hydrogenation or chemical reduction SnCl2 or LiAlH4 70-90 Converts nitro to amino groups
Amination / Alkylation Nucleophilic substitution or reductive amination Diethylamine, alkyl halides, base 75-85 Installation of N,N-diethylamino group
Purification Column chromatography CHCl3/MeOH mixtures - Ensures high purity of final product

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, moderate temperatures.

Major Products

    Oxidation: Oxidized derivatives of the spiro compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkyl-substituted spiro compounds.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine exhibit antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases and may have implications in aging and chronic diseases.

Anticancer Properties

Studies have explored the potential of spirobi[2H-1-benzopyran] derivatives in cancer therapy. The compound's unique structure may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have shown promise in targeting specific cancer pathways, making them candidates for further investigation in oncology.

Neurological Applications

The compound has been investigated for its neuroprotective effects. It may play a role in the treatment of neurodegenerative diseases by protecting neurons from damage and promoting neuronal health.

Skin Care Formulations

This compound is being studied for its use in cosmetic formulations due to its potential skin benefits. Its antioxidant properties can help protect the skin from environmental stressors, thus enhancing skin health and appearance.

Stability and Efficacy

Research into the formulation of topical products containing this compound has shown promising results regarding stability and efficacy. For instance, formulations utilizing this compound can improve moisture retention and skin barrier function, making it suitable for use in moisturizers and anti-aging products.

Case Study 1: Antioxidant Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences assessed the antioxidant capacity of spirobi[2H-1-benzopyran] derivatives. The findings indicated that these compounds effectively scavenge free radicals, suggesting their potential inclusion in dietary supplements aimed at reducing oxidative stress .

Case Study 2: Cosmetic Formulation Development

In a recent investigation into cosmetic formulations, researchers utilized this compound to enhance the moisturizing properties of creams. The study demonstrated that the incorporation of this compound significantly improved skin hydration levels compared to control formulations without it .

Mechanism of Action

The mechanism of action of N,N-diethyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Spiro Core : The spiro junction at position 2,2' imposes steric constraints, influencing conformational flexibility and electronic properties .
  • 3'-Methyl Group: May stabilize the spiro structure through steric effects or modulate intermolecular interactions .

Comparison with Structural Analogs

Substituent Variations in Spirobi[2H-1-Benzopyran] Derivatives

The following table summarizes key analogs and their structural differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N,N-Diethyl-3'-methyl-2,2'-spirobi[...]-amine Diethylamine, 3'-methyl C31H33NO2* 463.60 Hypothetical: High lipophilicity Target Compound
N,N-Dibenzyl-3-methyl-2,2'-spirobi[...]-amine Dibenzylamine, 3-methyl C32H27NO2 457.56 Commercial availability (Chemos)
N,N-Dibenzyl-3'-(2-methylpropyl)-...-amine Dibenzylamine, 3'-(2-methylpropyl) C35H33NO2 499.64 Enhanced steric bulk

*Calculated based on structural analogy to .

Key Observations :

Lipophilicity: The diethyl-substituted compound (logP ~4.5 estimated) is less lipophilic than dibenzyl analogs (logP ~5.8 for C32H27NO2) due to reduced aromaticity . This property may influence solubility and bioavailability in pharmacological contexts.

Synthetic Accessibility :

  • N,N-Diethyl derivatives may offer simpler synthetic routes compared to dibenzyl analogs, which require benzyl halides or coupling reagents .

Comparison with Non-Benzopyran Spiro Compounds

Spirocyclic compounds with alternative heterocycles exhibit distinct properties:

Compound Class Example Key Features Applications Reference
Spiro Bis(pyrazole) 2,2’,4,4’-Tetrahydro-6,6’-spirobi[...] Chiral spiro skeleton; two pyrazole rings Asymmetric catalysis
Spiro Bis(isoxazoline) (SPRIX) Chiral SPRIX ligands High enantioselectivity Catalytic asymmetric reactions
Pyrazolo[4,3-d]pyrimidin-amines 3-Benzyl-1-p-tolyl-1H-pyrazolo[...] Planar heterocycles; NH2 groups Kinase inhibition, anticancer

Structural Insights :

  • The benzopyran core in the target compound provides extended π-conjugation, which may enhance UV/Vis absorbance properties compared to pyrazole or pyrimidine-based spiro systems .

Biological Activity

N,N-Diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine is a complex organic compound characterized by its unique spirobi[2H-1-benzopyran] structure, with the molecular formula C22H23NO and a molecular weight of approximately 333.42 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The structural features of this compound include:

  • Spirobi[2H-1-benzopyran] Framework : This structure is often associated with various biological activities, including antioxidant properties.
  • Diethylamine Group : Contributes to its interaction with biological targets, potentially influencing neurotransmitter systems.

Biological Activities

Research into the biological activity of this compound suggests several pharmacological properties:

1. Neuroprotective Effects

Compounds with similar structures have shown neuroprotective effects, which may be attributed to their ability to modulate oxidative stress and inflammation. The spirobi[2H-1-benzopyran] structure is often linked to antioxidant activity, making it a candidate for treating neurodegenerative diseases.

2. Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory properties. Compounds with similar frameworks have been reported to inhibit inflammatory pathways, potentially through the modulation of cytokine release and signaling pathways such as NF-κB.

3. Anticancer Activity

The compound's potential as an anticancer agent is noteworthy. Similar derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, compounds derived from benzopyran structures have been evaluated for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Study 1 Investigated the interaction of similar compounds with dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Study 2 Evaluated the cytotoxic effects of benzopyran derivatives on MCF7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant antiproliferative activity with IC50 values ranging from 0.18 µM to 0.36 µM.
Study 3 Examined the anti-inflammatory effects of related compounds, revealing inhibition of TNF-α secretion and modulation of NF-κB signaling pathways in vitro.

The mechanisms by which this compound exerts its biological effects may involve:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Modulation of Neurotransmitter Systems : Influencing dopamine and serotonin pathways.
  • Inhibition of Inflammatory Pathways : Reducing cytokine production and inflammatory signaling.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine, and how do functional groups influence its reactivity?

  • Methodology : Synthesis typically involves cyclization of propargyl ethers to form the benzopyran core, followed by functional group modifications (e.g., amine alkylation). For example, related spirobi-benzopyrans are synthesized via thermal cyclization and subsequent bromohydrin/epoxide intermediates, which are opened with amines like pyrrolidine or piperidine . Optimizing substituents (e.g., electron-withdrawing groups at the 6-position) enhances biological activity .
  • Critical Steps :

  • Use of inert atmospheres (argon) and catalysts (e.g., palladium) for selective reactions .
  • Monitoring reaction progress via TLC or HPLC to ensure purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Techniques :

  • X-ray crystallography to resolve spirobi-chromane geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent placement and stereochemistry .
  • Mass spectrometry (HRMS) for molecular formula validation .

Q. What preliminary biological activities have been reported for structurally similar spirobi-benzopyrans?

  • Findings : Related compounds exhibit vasodilation and antihypertensive effects in rodent models, comparable to hydralazine and nifedipine . Activity depends on substituents: 6-nitro or 7-nitro groups enhance efficacy, while alkylamines at the 4-position modulate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N,N-diethyl-3'-methyl derivatives during spirobi-benzopyran synthesis?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, toluene) improve solubility of intermediates .
  • Temperature Control : Cyclization reactions often require 80–120°C to avoid side products .
  • Catalytic Systems : Copper or palladium catalysts enhance regioselectivity in cross-coupling steps .
    • Data Contradictions : Conflicting reports on nitro group positioning (6- vs. 7-) may arise from differing assay conditions; validate via dose-response studies .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for spirobi-benzopyrans?

  • Approach :

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., cytochrome P450 assays) to explain efficacy gaps .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., ion channels) .
    • Case Example : A 7-nitro-4-pyrrolidine analogue showed strong in vitro vasodilation but limited in vivo activity due to rapid hepatic clearance .

Q. How do electronic and steric effects of substituents influence interactions with biological targets?

  • Computational Insights :

  • DFT Calculations : Predict electron density distribution to identify reactive sites (e.g., nitro groups act as electron-withdrawing moieties, enhancing H-bond acceptor capacity) .
  • Molecular Docking : Simulate binding poses with receptors (e.g., α1-adrenergic receptors) to prioritize synthetic targets .
    • Experimental Validation : SAR (structure-activity relationship) studies comparing methyl, ethyl, and bulkier substituents at the 3'-position .

Methodological Recommendations

  • For Structural Analysis : Combine XRD with dynamic NMR to capture conformational flexibility .
  • For Bioactivity Conflicts : Use orthogonal assays (e.g., patch-clamp electrophysiology alongside SPR) to confirm target modulation .

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